molecular formula C42H76O8 B14116795 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate;2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate;2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B14116795
M. Wt: 709.0 g/mol
InChI Key: UNSPCOXBTJAMFV-XRHABHTOSA-N
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Description

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate are chemical compounds that belong to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Linoleic Acid+Glycerol1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate+Water\text{Linoleic Acid} + \text{Glycerol} \rightarrow \text{1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate} + \text{Water} Linoleic Acid+Glycerol→1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate+Water

Industrial Production Methods

In industrial settings, the production of these compounds can be scaled up using continuous flow reactors. The process involves the continuous feeding of linoleic acid and glycerol into the reactor, where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding epoxides or hydroperoxides.

    Reduction: Reduction reactions can convert the double bonds in the linoleic acid moiety to single bonds, forming saturated esters.

    Substitution: The hydroxyl groups in the glycerol moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and alkyl halides.

Major Products

    Oxidation: Epoxides, hydroperoxides

    Reduction: Saturated esters

    Substitution: Various ester derivatives

Scientific Research Applications

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of complex molecules and polymers.

    Biology: They are studied for their potential roles in biological processes, such as cell signaling and membrane dynamics.

    Medicine: Research is ongoing to explore their potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: These esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics.

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes involved in lipid metabolism and oxidative stress. They may also interact with cell membrane components, influencing membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dihydroxypropan-2-yl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
  • 1,3-dihydroxypropan-2-yl (6Z,9Z,12Z,15Z,18Z,21Z)-pentacosa-6,9,12,15,18,21-hexaenoate

Uniqueness

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate are unique due to their specific double bond configuration (9Z,12Z) in the linoleic acid moiety. This configuration imparts distinct chemical and biological properties, making them valuable for various applications.

Properties

Molecular Formula

C42H76O8

Molecular Weight

709.0 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate;2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b2*7-6-,10-9-

InChI Key

UNSPCOXBTJAMFV-XRHABHTOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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